molecular formula C10H10O4 B14796187 Ethanedioic acid, ethyl phenyl ester CAS No. 15779-81-4

Ethanedioic acid, ethyl phenyl ester

Cat. No.: B14796187
CAS No.: 15779-81-4
M. Wt: 194.18 g/mol
InChI Key: SWHVYCNGAUOSPQ-UHFFFAOYSA-N
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Description

1-O-ethyl 2-O-phenyl oxalate is an organic compound with the molecular formula C10H10O4 It is an ester derived from oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-O-ethyl 2-O-phenyl oxalate can be synthesized through the esterification of oxalic acid with ethanol and phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of 1-O-ethyl 2-O-phenyl oxalate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-O-ethyl 2-O-phenyl oxalate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, ethanol, and phenol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different substituted products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Oxalic acid, ethanol, and phenol.

    Reduction: Ethanol and phenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-O-ethyl 2-O-phenyl oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-ethyl 2-O-phenyl oxalate involves its interaction with nucleophiles at the ester carbonyl carbon. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then collapse to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl oxalate: An ester of oxalic acid with two ethyl groups.

    Diphenyl oxalate: An ester of oxalic acid with two phenyl groups.

    Methyl phenyl oxalate: An ester of oxalic acid with one methyl group and one phenyl group.

Uniqueness

1-O-ethyl 2-O-phenyl oxalate is unique due to its mixed ester structure, which combines both ethyl and phenyl groups. This structural feature imparts distinct chemical and physical properties, making it versatile for various applications. The presence of both alkyl and aryl groups allows for diverse reactivity and potential for forming a wide range of derivatives .

Properties

CAS No.

15779-81-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

1-O-ethyl 2-O-phenyl oxalate

InChI

InChI=1S/C10H10O4/c1-2-13-9(11)10(12)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

SWHVYCNGAUOSPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OC1=CC=CC=C1

Origin of Product

United States

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